![molecular formula C₁₆H₂₂O₁₁ B1139843 alpha-D-Glucopyranose, pentaacetate CAS No. 2152-77-4](/img/structure/B1139843.png)
alpha-D-Glucopyranose, pentaacetate
Overview
Description
Alpha-D-Glucopyranose, pentaacetate, also known as 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose, is an acetylated sugar that has wide applications in organic synthesis . It has the molecular formula C16H22O11 .
Molecular Structure Analysis
The molecular structure of alpha-D-Glucopyranose, pentaacetate is well-defined. It has a molecular weight of 390.34 g/mol . The IUPAC name is (3,4,5,6-tetraacetyloxyoxan-2-yl)methyl acetate . The InChI and Canonical SMILES are also provided for further structural details .
Chemical Reactions Analysis
The chemical reactions involving alpha-D-Glucopyranose, pentaacetate have been studied. For instance, the stannic chloride catalyzed anomerization of the pentaacetyl-D-glucopyranoses in chloroform solution is specific for the C1-acetoxy group .
Physical And Chemical Properties Analysis
Alpha-D-Glucopyranose, pentaacetate has a molecular weight of 390.34 g/mol . More detailed physical and chemical properties can be found in databases like PubChem and NIST Chemistry WebBook .
Scientific Research Applications
Mechanisms of Anomerization and Levoglucosan Formation
Alpha-D-Glucopyranose, pentaacetate plays a crucial role in the study of the mechanisms of glucose pentaacetate anomerization and levoglucosan formation . The stannic chloride catalyzed anomerization of the pentaacetyl-D-glucopyranoses in chloroform solution is specific for the C1-acetoxy group .
Anomeric Synthesis
Alpha-D-Glucopyranose, pentaacetate is used in the selective anomeric synthesis of 1, 2, 3, 4, 6-penta-O-acetyl-α-D (+)-glucopyranose . This method provides an easy and economical acetylation process .
Insulinotropic Action
Penta-O-acetyl-α-D-glucopyranose (α-D-glucose pentaacetate) has a strong functional aspect of insulinotropic action by stimulating proinsulin biosynthesis . This makes it a potential compound for diabetes research.
Microbial Growth
Alpha-D-Glucopyranose, pentaacetate has been used as a rich carbon source for the growth of microbes . It is used as a standard for the determination of acetyl content in many microbial culture media .
Stereochemistry Study
Alpha-D-Glucopyranose, pentaacetate is used as a model compound to study the stereochemistry of carbohydrates through spectroscopic techniques such as Vibrational circular dichroism (VCD) .
Gas Chromatography Standard
It has been used as a standard in the analysis of monosaccharide and polysaccharide components by gas chromatography .
Mechanism of Action
Target of Action
Alpha-D-Glucopyranose, pentaacetate, also known as 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose, is an acetylated sugar It has been suggested that it may have a functional aspect of insulinotropic action by stimulating proinsulin biosynthesis .
Mode of Action
Its insulinotropic action suggests that it might interact with insulin receptors or other components of the insulin signaling pathway to stimulate the biosynthesis of proinsulin .
Biochemical Pathways
Given its potential insulinotropic action, it may influence the insulin signaling pathway, which plays a crucial role in glucose metabolism .
Result of Action
Its potential insulinotropic action suggests that it may enhance the biosynthesis of proinsulin, thereby potentially influencing glucose metabolism .
Safety and Hazards
When handling alpha-D-Glucopyranose, pentaacetate, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation .
Future Directions
properties
IUPAC Name |
(3,4,5,6-tetraacetyloxyoxan-2-yl)methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTITAGPBXDDGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-D-Glucopyranose, pentaacetate | |
CAS RN |
604-68-2, 4163-60-4, 4026-35-1, 604-69-3, 4163-65-9 | |
Record name | Glucopyranose, .alpha.-D- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Galactopyranose, .beta.-D- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119334 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mannopyranose, .beta.-D- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231827 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 604-69-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mannopyranose, .alpha.-D- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glucopyranose, .alpha.-D- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9290 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Galactopyranose, .beta.-D- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1353 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Q & A
Q1: What is the significance of the improved preparation method for α-D-Glucopyranose pentaacetate described in the research paper?
A1: The research paper focuses on an improved method for preparing α-D-Glucopyranose pentaacetate []. While it doesn't delve into the specific applications of the compound itself, having an efficient and scalable synthesis method is crucial for various research endeavors. This improved preparation method likely offers advantages in terms of yield, purity, cost-effectiveness, or environmental impact compared to previous methods. This is important because α-D-Glucopyranose pentaacetate serves as a versatile starting material for synthesizing other carbohydrate derivatives with potential applications in diverse fields.
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